Tripalmitin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Enhancing Antitumor Activity

Scientific Field: Oncology

Summary of Application: Tripalmitin nanoparticle formulations have been used to enhance the antitumor activity of Paclitaxel (PTX), a drug used in the treatment of breast and lung cancer.

Methods of Application: Solid lipid nanoparticles of glyceril tripalmitate (tripalmitin) loaded with PTX were developed.

Results: The nanoparticle formulations displayed excellent hemocompatibility and significantly enhanced PTX’s antitumor activity in human breast and lung cancer cells.

Production of Human Milk Fat Substitutes

Scientific Field: Food Science and Technology

Summary of Application: Tripalmitin has been used in the production of human milk fat substitutes (HMFS) by lipase-catalyzed acidolysis with oleic acid.

Methods of Application: Burkholderia cepacia lipase (BCL) was immobilized in silica and used as a biocatalyst.

Enhancing the Properties of Polybutene-1/Micro Fibrous Cellulose Composite

Scientific Field: Material Science

Summary of Application: Tripalmitin and low-density polyethylene (LDPE) have been used to enhance the morphologies and tensile properties of polybutene-1/micro fibrous cellulose composite.

Drug Delivery

Scientific Field: Pharmacology

Summary of Application: Tripalmitin has been used to create nanoparticle formulations for the delivery of Paclitaxel (PTX), a drug used in the treatment of breast and lung cancer.

Methods of Application: Solid lipid nanoparticles of tripalmitin loaded with PTX were developed.

Food Science

Scientific Field: Food Science

Summary of Application: Tripalmitin has been used in the production of lipids with different regiospecific positions of palmitic acid.

Methods of Application: Tripalmitin-rich lipids with different regiospecific positions of palmitic acid were synthesized via acetone fractionation and lipase-catalyzed acidolysis.

Tripalmitin, also known as glycerol tripalmitate or glyceryl tripalmitate, is a triglyceride composed of three palmitic acid molecules esterified to a glycerol backbone. Its chemical formula is C₅₁H₉₈O₆, with a molecular weight of approximately 807.32 g/mol. Tripalmitin appears as a white powder and is typically solid at room temperature due to its high melting point, which exceeds 65 degrees Celsius . This compound is significant in both biological and industrial contexts, serving as an important energy storage molecule in living organisms.

- Hydrolysis: Under acidic or basic conditions, tripalmitin can hydrolyze to release palmitic acid and glycerol. This reaction can occur randomly at the sn-1 and sn-3 positions of the glycerol backbone, yielding two molecules of palmitic acid and one molecule of glycerol .

- Oxidation: In biological systems, tripalmitin can be oxidized to produce energy. The oxidation process is relatively slow and occurs in the mitochondria, where it contributes to adenosine triphosphate (ATP) production .

Tripalmitin can be synthesized through several methods:

- Direct Esterification: The most common method involves the esterification of palmitic acid with glycerol in the presence of an acid catalyst. This process typically requires heating to facilitate the reaction.

- Enzymatic Synthesis: Lipases can catalyze the formation of tripalmitin from glycerol and palmitic acid under mild conditions, offering a more environmentally friendly approach compared to chemical synthesis.

- Fractionation from Natural Sources: Tripalmitin can also be isolated from natural fats such as palm oil through fractionation techniques that separate triglycerides based on their melting points .

Tripalmitin has diverse applications across various fields:

- Food Industry: It is used as a food additive and stabilizer due to its emulsifying properties.

- Pharmaceuticals: Tripalmitin serves as an excipient in drug formulations, enhancing solubility and bioavailability.

- Cosmetics: It is employed in cosmetic formulations for its moisturizing properties.

- Nutraceuticals: Tripalmitin is explored for its potential health benefits related to lipid metabolism and energy storage.

Research on tripalmitin interactions highlights its effects on cellular processes:

- Cellular Lipotoxicity: Studies indicate that high concentrations of tripalmitin can lead to increased apoptosis in insulin-producing cells. This effect may be linked to the accumulation of intracellular triglycerides and subsequent endoplasmic reticulum stress .

- Influence on Insulin Secretion: Tripalmitin has been shown to inhibit glucose-stimulated insulin secretion in pancreatic beta cells, suggesting that it may impair normal metabolic functions when present in excess .

Tripalmitin belongs to a class of compounds known as triglycerides. Here are some similar compounds along with a comparison highlighting their uniqueness:

| Compound | Chemical Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| Tripalmitin | C₅₁H₉₈O₆ | 807.32 g/mol | Derived from palmitic acid; solid at room temperature |

| Tristearin | C₅₉H₁₁₈O₆ | 885.43 g/mol | Composed of stearic acid; higher melting point |

| Trimyristin | C₄₈H₉₄O₆ | 744.12 g/mol | Derived from myristic acid; liquid at room temperature |

| Trimyristate | C₄₈H₉₄O₆ | 744.12 g/mol | Similar structure but derived from different fatty acids |

Tripalmitin's unique property lies in its solid state at room temperature due to the saturated nature of palmitic acid, contrasting with other triglycerides that may remain liquid or have different melting points based on their fatty acid composition.

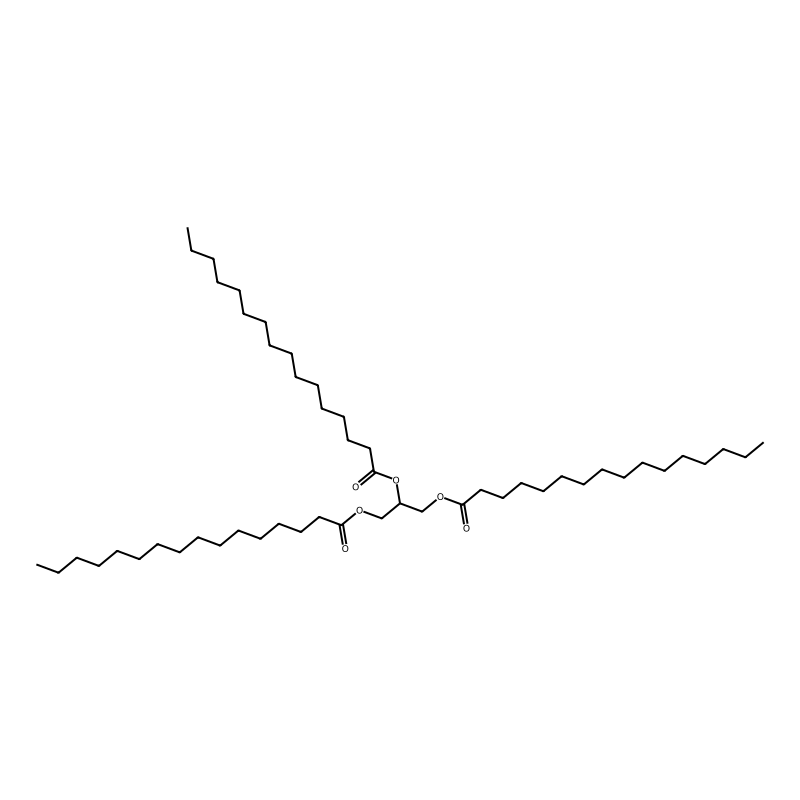

Tripalmitin represents a systematically named triglyceride compound with a well-established nomenclature framework recognized by international chemical organizations. The primary International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2,3-di(hexadecanoyloxy)propyl hexadecanoate [1] [2] [3] [4]. An alternative IUPAC systematic name, 1,2,3-Propanetriyl trihexadecanoate, is also recognized and widely used in chemical literature [1] [5] [6].

The compound's molecular formula is C₅₁H₉₈O₆, with a molecular weight of 807.32 grams per mole [1] [7] [8] [9]. This formula accurately represents the composition of three hexadecanoic acid (palmitic acid) moieties esterified to a glycerol backbone, forming the characteristic triglyceride structure.

Registry Numbers and Database Identifiers

Primary Registry Numbers

The Chemical Abstracts Service (CAS) Registry Number for tripalmitin is 555-44-2 [1] [2] [8] [10]. This unique identifier serves as the primary reference for the compound across global chemical databases and regulatory frameworks [11]. The European Community (EC) Number 209-098-1 provides additional regulatory identification within European Union systems [1] [2] [12].

Specialized Database Identifiers

| Database System | Identifier |

|---|---|

| PubChem Compound Identifier (CID) | 11147 [2] [3] [4] |

| Chemical Entities of Biological Interest (ChEBI) | CHEBI:77393 [2] [3] [4] |

| Chemical European Molecular Biology Laboratory (ChEMBL) | CHEMBL2002154 [2] |

| MDL Number | MFCD00008995 [7] [3] [8] |

| Registry of Toxic Effects of Chemical Substances (RTECS) | RT4953500 [8] [9] [12] |

| Reaxys Registry Number | 1811188 [8] [13] |

| Merck Index (14th Edition) | 9736 [8] [13] |

| Food and Drug Administration (FDA) Unique Ingredient Identifier (UNII) | D133ZRF50U [2] [7] |

| Lipid Maps Identifier | LMGL03010001 [2] |

| Wikidata Identifier | Q7843226 [2] |

Structural Representation Systems

Chemical Structure Notation

The International Union of Pure and Applied Chemistry (IUPAC) Standard InChI (International Chemical Identifier) for tripalmitin is: InChI=1S/C51H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3 [5] [14] [11].

The corresponding IUPAC Standard InChIKey is PVNIQBQSYATKKL-UHFFFAOYSA-N [2] [5] [10], providing a compressed representation suitable for database searching and computational applications.

Simplified Molecular Input Line Entry System

The Simplified Molecular Input Line Entry System (SMILES) notation for tripalmitin is: CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC [14] [3] [4]. This notation effectively captures the molecular connectivity and provides a machine-readable format for chemical informatics applications.

Common Names and Synonyms

Tripalmitin is known by numerous common names and synonyms that reflect its chemical composition and commercial applications. The most frequently used alternative names include:

Primary Common Names:

- Glycerol tripalmitate [1] [2] [6]

- Glyceryl tripalmitate [1] [2] [7]

- Tripalmitoylglycerol [1] [2] [7]

- Palmitic triglyceride [2] [7] [6]

Systematic Synonyms:

- Tripalmitate [2] [7] [15]

- Triglyceryl palmitate [2] [7] [10]

- Palmitin, tri- [5] [10] [15]

- Palmitin [1] [16] [6]

- Glyceryl trihexadecanoate [14] [10] [6]

- Glycerin tripalmitate [5] [10] [6]

Technical Nomenclature:

- Hexadecanoic acid, 1,2,3-propanetriyl ester [5] [10] [15]

- Hexadecanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester [5] [10] [15]

- Palmitic acid triglycerin ester [5] [10] [6]

- Propane-1,2,3-triyl trihexadecanoate [17] [15]

- Propane-1,2,3-triyl tripalmitate [3] [4] [6]

- 1,2,3-Propanetriol trihexadecanoate [17] [15]

- 1,2,3-trihexadecanoylglycerol [6] [15]

- 1,2,3-trihexadecanoyl-sn-glycerol [14] [6]

- 1,3-bis(hexadecanoyloxy)propan-2-yl hexadecanoate [17] [15]

Commercial and Trade Names:

- Trihexadecanoin [1] [6]

- Dynasan 116 [7] [10] [6]

- Barolub [7] [5] [10]

- Spezialfett 116 [5] [10] [6]

- Barolub LCD [6] [15]

- Dynosan 114 [6] [15]

- Speziafett 116 [15]

Lipid Nomenclature:

- TG(16:0/16:0/16:0) [17] [15] - indicating a triglyceride with three 16-carbon saturated fatty acid chains

- Tripalmitin [INN] [15] [18] - International Nonproprietary Name designation

Trade Classification Codes

The compound is classified under Harmonized System (HS) Code 2915.70-000 [8] [9], which categorizes it within the broader classification of saturated acyclic monocarboxylic acids and their anhydrides, halides, peroxides and peroxyacids, and their halogenated, sulphonated, nitrated or nitrosated derivatives. Some sources also reference HS Code 29157090 [12] and 2915704098 [13] for more specific trade classifications.

Purity

Physical Description

Solid

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 21 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 18 of 21 companies with hazard statement code(s):;

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Other CAS

Wikipedia

Selurampanel

Use Classification

General Manufacturing Information

Dates

2: Silva RC, Martini Soares FA, Maruyama JM, Dagostinho NR, Silva YA, Ract JN, Gioielli LA. Microscopic approach of the crystallization of tripalmitin and tristearin by microscopy. Chem Phys Lipids. 2016 Jun;198:1-9. doi: 10.1016/j.chemphyslip.2016.04.004. Epub 2016 Apr 14. PubMed PMID: 27087282.

3: Schmiele M, Gehrer S, Westermann M, Steiniger F, Unruh T. Formation of liquid crystalline phases in aqueous suspensions of platelet-like tripalmitin nanoparticles. J Chem Phys. 2014 Jun 7;140(21):214905. doi: 10.1063/1.4880723. PubMed PMID: 24908039.

4: Hu WW, Wang Z, Zhang SS, Jiang L, Zhang J, Zhang X, Lei QF, Park HJ, Fang WJ, Chen Z. Morphology and functions of astrocytes cultured on water-repellent fractal tripalmitin surfaces. Biomaterials. 2014 Aug;35(26):7386-97. doi: 10.1016/j.biomaterials.2014.05.026. Epub 2014 Jun 2. PubMed PMID: 24894646.

5: Qin XL, Yang B, Huang HH, Wang YH. Lipase-catalyzed incorporation of different Fatty acids into tripalmitin-enriched triacylglycerols: effect of reaction parameters. J Agric Food Chem. 2012 Mar 7;60(9):2377-84. doi: 10.1021/jf300088c. Epub 2012 Feb 23. PubMed PMID: 22360498.

6: Gabert L, Vors C, Louche-Pélissier C, Sauvinet V, Lambert-Porcheron S, Drai J, Laville M, Désage M, Michalski MC. 13C tracer recovery in human stools after digestion of a fat-rich meal labelled with [1,1,1-13C3]tripalmitin and [1,1,1-13C3]triolein. Rapid Commun Mass Spectrom. 2011 Oct 15;25(19):2697-703. doi: 10.1002/rcm.5067. PubMed PMID: 21913246.

7: Kuo YC, Chung CY. Solid lipid nanoparticles comprising internal Compritol 888 ATO, tripalmitin and cacao butter for encapsulating and releasing stavudine, delavirdine and saquinavir. Colloids Surf B Biointerfaces. 2011 Dec 1;88(2):682-90. doi: 10.1016/j.colsurfb.2011.07.060. Epub 2011 Aug 6. PubMed PMID: 21865017.

8: Pal A, Gupta S, Jaiswal A, Dube A, Vyas SP. Development and evaluation of tripalmitin emulsomes for the treatment of experimental visceral leishmaniasis. J Liposome Res. 2012 Mar;22(1):62-71. doi: 10.3109/08982104.2011.592495. Epub 2011 Jul 8. PubMed PMID: 21740098.

9: Son JM, Lee KT, Akoh CC, Kim MR, Kim MJ, Lee JH. Optimisation of tripalmitin-rich fractionation from palm stearin by response surface methodology. J Sci Food Agric. 2010 Jul;90(9):1520-6. doi: 10.1002/jsfa.3978. PubMed PMID: 20549806.

10: Foresti ML, Ferreira ML. Lipase-catalyzed acidolysis of tripalmitin with capric acid in organic solvent medium: Analysis of the effect of experimental conditions through factorial design and analysis of multiple responses. Enzyme Microb Technol. 2010 May 5;46(6):419-29. doi: 10.1016/j.enzmictec.2010.01.002. Epub 2010 Jan 21. PubMed PMID: 25919616.

11: Holmes AK, Challis RE, Chen Y, Hibberd DJ, Moates GK. Ultrasonic scattering in chocolate and model systems containing sucrose, tripalmitin and olive oil. IEEE Trans Ultrason Ferroelectr Freq Control. 2007 Nov;54(11):2357-66. PubMed PMID: 18051170.

12: Tosi A, Mazzitelli S, Bozzuto N, Bertini B, Luca G, Nastruzzi C. Tripalmitin-based cationic lipospheres: preparation, characterization and in Lab-on-a-chip applications. J Control Release. 2006 Nov 28;116(2):e58-60. PubMed PMID: 17718971.

13: Maduko CO, Akoh CC, Park YW. Enzymatic interesterification of tripalmitin with vegetable oil blends for formulation of caprine milk infant formula analogs. J Dairy Sci. 2007 Feb;90(2):594-601. PubMed PMID: 17235135.

14: Moffitt JH, Fielding BA, Evershed R, Berstan R, Currie JM, Clark A. Adverse physicochemical properties of tripalmitin in beta cells lead to morphological changes and lipotoxicity in vitro. Diabetologia. 2005 Sep;48(9):1819-29. Epub 2005 Aug 11. PubMed PMID: 16094531.

15: Sahin N, Akoh CC, Karaali A. Lipase-catalyzed acidolysis of tripalmitin with hazelnut oil fatty acids and stearic acid to produce human milk fat substitutes. J Agric Food Chem. 2005 Jul 13;53(14):5779-83. PubMed PMID: 15998148.

16: Caboi F, Lazzari P, Pani L, Monduzzi M. Effect of 1-butanol on the microstructure of lecithin/water/tripalmitin system. Chem Phys Lipids. 2005 Jun;135(2):147-56. Epub 2005 Mar 19. PubMed PMID: 15921975.

17: Reddy LH, Sharma RK, Chuttani K, Mishra AK, Murthy RR. Etoposide-incorporated tripalmitin nanoparticles with different surface charge: formulation, characterization, radiolabeling, and biodistribution studies. AAPS J. 2004 Oct 7;6(3):e23. PubMed PMID: 15760108; PubMed Central PMCID: PMC2751248.

18: Laiho KM, Gavin J, Murphy JL, Connett GJ, Wootton SA. Maldigestion and malabsorption of 13C labelled tripalmitin in gastrostomy-fed patients with cystic fibrosis. Clin Nutr. 2004 Jun;23(3):347-53. PubMed PMID: 15158298.

19: Johnson W Jr; Cosmetic Ingredient Review Expert Panel. Final report on the safety assessment of trilaurin, triarachidin, tribehenin, tricaprin, tricaprylin, trierucin, triheptanoin, triheptylundecanoin, triisononanoin, triisopalmitin, triisostearin, trilinolein, trimyristin, trioctanoin, triolein, tripalmitin, tripalmitolein, triricinolein, tristearin, triundecanoin, glyceryl triacetyl hydroxystearate, glyceryl triacetyl ricinoleate, and glyceryl stearate diacetate. Int J Toxicol. 2001;20 Suppl 4:61-94. Review. PubMed PMID: 11800053.

20: Verleyen T, Kamal-Eldin A, Dobarganes C, Verhe R, Dewettinck K, Huyghebaert A. Modeling of alpha-tocopherol loss and oxidation products formed during thermoxidation in triolein and tripalmitin mixtures. Lipids. 2001 Jul;36(7):719-26. PubMed PMID: 11521970.